N-Phenylnicotinamide Hydrochloride

Vue d'ensemble

Description

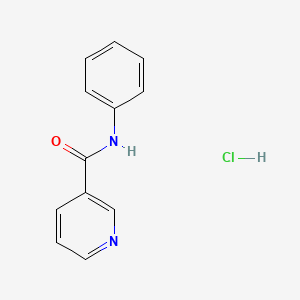

N-Phenylnicotinamide Hydrochloride: is a synthetic organic compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to light yellow crystalline appearance and is often used in research settings due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnicotinamide Hydrochloride typically involves the reaction of nicotinic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting N-Phenylnicotinamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried under vacuum to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-Phenylnicotinamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

N-Phenylnicotinamide Hydrochloride exhibits significant biological activities, primarily due to its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD), which is crucial in redox reactions and energy metabolism. Its applications include:

Enzyme Inhibition

Research indicates that NPN-HCl may inhibit specific enzymes involved in protein folding and misfolding, relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. This inhibition can provide insights into disease mechanisms and potential therapeutic targets.

Cellular Signaling

NPN-HCl is believed to influence cellular signaling pathways that regulate cell growth, differentiation, and survival. Its modulation of these pathways makes it a valuable tool for investigating cellular processes related to diseases such as cancer.

Cancer Research

This compound has been studied for its anticancer properties. A notable study demonstrated its effectiveness against P388 leukemia murine cells, showing that modifications to the compound can enhance its anticancer activity .

Key Findings:

- The compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Structural modifications can lead to increased potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .

Anti-inflammatory Applications

Recent studies have explored NPN-HCl's role in developing anti-inflammatory agents. It has been shown to inhibit nitric oxide production in chondrocytes stimulated by tumor necrosis factor-alpha (TNF-α), indicating potential use in treating inflammatory conditions like osteoarthritis .

Mechanism of Action:

Mécanisme D'action

The mechanism of action of N-Phenylnicotinamide Hydrochloride involves its interaction with specific molecular targets. It has been found to inhibit the production of proinflammatory cytokines, which are involved in the inflammatory response. This inhibition is believed to be due to its ability to interfere with the signaling pathways that regulate cytokine production. Additionally, it may exert its effects by modulating the activity of certain enzymes involved in cellular metabolism.

Comparaison Avec Des Composés Similaires

N-Phenylnicotinamide Hydrochloride can be compared with other similar compounds such as:

Nicotinamide: Both compounds share a similar structure but differ in their specific functional groups and properties.

Nicotinanilide: This compound is closely related and shares similar applications but may differ in its reactivity and biological effects.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit proinflammatory cytokines makes it particularly valuable in research focused on inflammation and autoimmune diseases.

Activité Biologique

N-Phenylnicotinamide Hydrochloride (NPNH) is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

This compound is a derivative of nicotinamide, characterized by the presence of a phenyl group. Its chemical formula is . The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which are pivotal in its synthesis and functional applications .

The biological activity of NPNH primarily involves its role as an inhibitor of proinflammatory cytokines. It modulates signaling pathways that regulate cytokine production, thereby influencing inflammatory responses. This mechanism is particularly relevant in the context of autoimmune diseases and inflammation .

Biological Activities

- Anti-inflammatory Effects : NPNH has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6. This inhibition can be beneficial in treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Research indicates that NPNH exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

- Cellular Metabolism Modulation : The compound may influence cellular metabolism through its interactions with specific enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological activities of NPNH:

- A study demonstrated that NPNH effectively reduced inflammation in a murine model of arthritis, significantly lowering levels of inflammatory markers compared to controls .

- Another investigation revealed that NPNH exhibited antibacterial activity against Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Comparative Analysis

This compound can be compared to other compounds with similar structures:

| Compound | Similarities | Differences |

|---|---|---|

| Nicotinamide | Both are derivatives of niacin | NPNH has a phenyl group enhancing activity |

| Nicotinanilide | Structural similarity | Varying reactivity and biological effects |

Propriétés

IUPAC Name |

N-phenylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVWDGIESXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632663 | |

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69135-90-6 | |

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.